Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride

Adrenergic pharmacology Cardiovascular research Sympathomimetic agents

Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride (CAS 60189-30-2), also known as 3-hydroxy-N,N-dimethylphenethylamine hydrochloride or the developmental code LSM-6, is a substituted phenethylamine derivative belonging to the trace amine family. It is the N,N-dimethylated derivative of meta-tyramine (3-hydroxyphenethylamine) and occurs naturally as a constituent of Limacia scanden Lour.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 60189-30-2
Cat. No. B12745908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride
CAS60189-30-2
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CC(=CC=C1)O.Cl
InChIInChI=1S/C10H15NO.ClH/c1-11(2)7-6-9-4-3-5-10(12)8-9;/h3-5,8,12H,6-7H2,1-2H3;1H
InChIKeyPPPVXZOCVGBGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride (CAS 60189-30-2): Compound Profile and Procurement Context


Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride (CAS 60189-30-2), also known as 3-hydroxy-N,N-dimethylphenethylamine hydrochloride or the developmental code LSM-6, is a substituted phenethylamine derivative belonging to the trace amine family . It is the N,N-dimethylated derivative of meta-tyramine (3-hydroxyphenethylamine) and occurs naturally as a constituent of Limacia scanden Lour. . The compound has been investigated preclinically as an adrenergic and serotonergic agent with sympathomimetic properties, reaching the preclinical research stage for mood disorders before development was discontinued .

Why Generic Substitution Is Not Advisable for Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride (CAS 60189-30-2)


This compound cannot be generically substituted with close structural analogs such as hordenine (para-hydroxy N,N-dimethylphenethylamine), N,N-dimethylphenethylamine (lacking the phenolic -OH), or meta-tyramine (primary amine) because the combinatorial effects of hydroxyl position (meta vs. para) and amine N-methylation pattern fundamentally alter receptor selectivity profiles, sympathomimetic potency, and metabolic stability . Pharmacological studies on Limacia scanden extracts containing LSM-6 demonstrate an alpha-adrenergic-dominated pressor response that is blocked by phentolamine but not propranolol, indicating a receptor activation signature distinct from hordenine, which non-selectively activates both nicotinic and adrenergic receptors . Direct quantitative head-to-head comparator data for the isolated compound remain limited in the published literature; users should independently verify critical pharmacological parameters for their specific assay conditions.

Quantitative Differentiation Evidence for Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride (CAS 60189-30-2) Against Closest Analogs


Alpha-Adrenergic Pressor Selectivity vs. Mixed Nicotinic/Adrenergic Activation: Pharmacodynamic Differentiation from Hordenine

Pharmacological evaluation of Limacia scanden extract containing LSM-6 as the active principle demonstrated a dose-dependent increase in arterial blood pressure in anaesthetized rats and cats. This pressor response was blocked by the non-selective alpha-antagonist phentolamine (10⁻⁵ M) and the selective alpha-1 antagonist prazosin (10⁻⁵ M), but not by the beta-blocker propranolol (10⁻⁵ M), indicating selective alpha-1 adrenergic receptor agonism . In contrast, the para-hydroxy positional isomer hordenine (N,N-dimethyltyramine) is documented to activate both nicotinic and adrenergic receptors non-selectively . Quantitative concentration-response curves for the isolated compound LSM-6 are not available in the published literature; the pharmacological differentiation is inferred from the extract pharmacology and comparator receptor profile.

Adrenergic pharmacology Cardiovascular research Sympathomimetic agents

Reduced TAAR1 Agonist Potency Attributable to N,N-Dimethylation: Structure-Activity Relationship Positioning Against Primary and Monomethyl Amine Analogs

A systematic structure-activity relationship study at human TAAR1 (hTAAR1) demonstrated that progressive N-methylation of phenethylamine and tyramine reduces agonist potency. The rank order of potency was: PEA > N-methylphenylethylamine > tyramine (TA) ≈ N,N-dimethylphenylethylamine ≥ N-methyltyramine (N-MeTA) ≥ N,N-dimethyltyramine (hordenine), with N,N-dimethyltyramine (hordenine) exhibiting the weakest agonism among tested analogs . Although the meta-hydroxy isomer (LSM-6) was not directly tested in this study, the class-level SAR predicts that N,N-dimethyl-meta-tyramine would similarly exhibit reduced TAAR1 potency relative to its primary amine parent (meta-tyramine) and monomethyl analog (N-methyl-meta-tyramine). This positions LSM-6 as a low-potency TAAR1 agonist suitable for studies requiring attenuated TAAR1 signaling, as distinct from the higher-potency primary amine analogs.

Trace amine-associated receptor 1 (TAAR1) Structure-activity relationship GPCR pharmacology

Rivastigmine Intermediate Utility: Distinct Synthetic Value of the Meta-Hydroxy Isomer Over Para-Hydroxy (Hordenine)

3-Hydroxy-N,N-dimethylphenethylamine (the free base of CAS 60189-30-2) is a documented synthetic intermediate in the preparation of rivastigmine-related compounds, including (S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride . The meta-hydroxy substitution pattern is essential for this synthetic pathway, as the para-hydroxy isomer hordenine (N,N-dimethyl-4-hydroxyphenethylamine) cannot substitute in the synthesis of rivastigmine, which requires the 3-hydroxyphenyl pharmacophore. This establishes a concrete procurement rationale: the meta-hydroxy compound is irreplaceable as a synthetic building block for rivastigmine intermediate production, whereas hordenine serves a different application domain (analytical reference standard, alkaloid research) .

Pharmaceutical synthesis Rivastigmine intermediates Cholinergic drug research

Natural Product Source Differentiation: Limacia scanden vs. Barley/Cacti-Derived Hordenine for Phytochemical Standardization

LSM-6 has been isolated and structurally characterized as the active principle of Limacia scanden Lour. (Menispermaceae), a plant used in traditional medicine for mood disorders . The purified compound was identified as 3-hydroxy-N,N-dimethylphenethylamine following gel chromatographic fractionation of the crude extract . In contrast, hordenine is biosynthesized in barley (Hordeum vulgare) and various Cactaceae species via a distinct biosynthetic pathway involving sequential N-methylation of tyramine . For phytochemical standardization, biomarker validation, or chemotaxonomic studies involving Limacia species, only the meta-hydroxy compound is relevant; hordenine cannot serve as a substitute reference standard due to its distinct botanical origin and positional isomerism.

Phytochemistry Natural product chemotaxonomy Botanical reference standards

Structural Determinant of Adrenergic vs. Serotonergic Bias: Meta-Hydroxy Positional Isomerism as a Selectivity Switch

Within the phenethylamine class, the position of the phenolic hydroxyl group is a critical determinant of receptor selectivity. Meta-hydroxy substitution, as present in LSM-6, is associated with adrenergic and dopaminergic system activity . Para-hydroxy substitution, as in hordenine, confers a different profile including reported CNS depressant effects and antibacterial properties . N,N-dimethylation, as shown in serotonin receptor SAR studies, generally decreases 5-HT receptor affinity compared to primary amines . The combined meta-OH + N,N-dimethyl substitution pattern of LSM-6 thus generates a unique pharmacological signature: reduced serotonin receptor affinity (due to N,N-dimethylation) coupled with retained adrenergic activity (via meta-OH). This differentiates it from (a) para-hydroxy analogs (different OH position), (b) non-hydroxylated N,N-dimethylphenethylamine (lacking OH), and (c) primary amine meta-tyramine (higher potency, different metabolic stability).

Monoamine receptor selectivity Phenethylamine SAR Drug design

Optimal Research and Industrial Application Scenarios for Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride (CAS 60189-30-2)


Alpha-Adrenergic Pharmacology Studies Requiring Selective Agonism Without Nicotinic Confounding

Based on the pharmacological evidence that LSM-6-containing Limacia extract produces alpha-adrenergic-mediated pressor responses without beta-adrenergic involvement , the isolated compound is suited for in vitro and ex vivo studies of alpha-1 adrenergic receptor signaling. Unlike hordenine, which introduces nicotinic receptor activation as a confounding variable , LSM-6 offers a more selective pharmacological probe for dissecting alpha-adrenergic contributions to cardiovascular or smooth muscle responses.

Pharmaceutical Intermediate Supply for Rivastigmine Derivative Synthesis

As a key intermediate in the synthesis of rivastigmine-related cholinergic agents , 3-hydroxy-N,N-dimethylphenethylamine hydrochloride (CAS 60189-30-2) is a critical procurement item for medicinal chemistry laboratories and CROs engaged in Alzheimer's disease drug development. The meta-hydroxy substitution is structurally mandatory for this synthetic route, making it non-substitutable with para-hydroxy analogs such as hordenine.

Natural Product Biomarker Validation and Phytochemical Standardization of Limacia Species

LSM-6 is the pharmacologically active principle isolated from Limacia scanden Lour. . For quality control, botanical authentication, and extract standardization of Limacia-based traditional medicine preparations, this compound serves as the definitive phytochemical biomarker. Hordenine, derived from barley and cacti, cannot substitute for this purpose due to distinct botanical provenance and positional isomerism .

Phenethylamine Structure-Activity Relationship (SAR) Libraries for Monoamine Receptor Profiling

The unique meta-hydroxy + N,N-dimethyl substitution pattern of LSM-6 fills a specific node in phenethylamine SAR matrices that is not covered by para-hydroxy (hordenine), non-hydroxylated (N,N-dimethylphenethylamine), or primary amine (meta-tyramine) analogs . Inclusion of this compound in screening libraries enables systematic exploration of how hydroxyl position and amine methylation state jointly determine receptor selectivity, metabolic stability, and CNS penetration.

Quote Request

Request a Quote for Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.